Cas no 1805226-39-4 (5-(Bromomethyl)-3-(difluoromethyl)-2-nitropyridine)

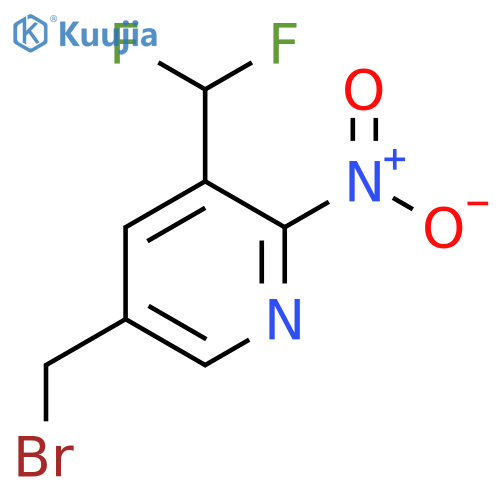

1805226-39-4 structure

商品名:5-(Bromomethyl)-3-(difluoromethyl)-2-nitropyridine

CAS番号:1805226-39-4

MF:C7H5BrF2N2O2

メガワット:267.027607679367

CID:4812059

5-(Bromomethyl)-3-(difluoromethyl)-2-nitropyridine 化学的及び物理的性質

名前と識別子

-

- 5-(Bromomethyl)-3-(difluoromethyl)-2-nitropyridine

-

- インチ: 1S/C7H5BrF2N2O2/c8-2-4-1-5(6(9)10)7(11-3-4)12(13)14/h1,3,6H,2H2

- InChIKey: UMNIYYNSARNMKO-UHFFFAOYSA-N

- ほほえんだ: BrCC1=CN=C(C(C(F)F)=C1)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 212

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 58.7

5-(Bromomethyl)-3-(difluoromethyl)-2-nitropyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029076573-250mg |

5-(Bromomethyl)-3-(difluoromethyl)-2-nitropyridine |

1805226-39-4 | 97% | 250mg |

$480.00 | 2022-04-01 | |

| Alichem | A029076573-500mg |

5-(Bromomethyl)-3-(difluoromethyl)-2-nitropyridine |

1805226-39-4 | 97% | 500mg |

$782.40 | 2022-04-01 | |

| Alichem | A029076573-1g |

5-(Bromomethyl)-3-(difluoromethyl)-2-nitropyridine |

1805226-39-4 | 97% | 1g |

$1,534.70 | 2022-04-01 |

5-(Bromomethyl)-3-(difluoromethyl)-2-nitropyridine 関連文献

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

1805226-39-4 (5-(Bromomethyl)-3-(difluoromethyl)-2-nitropyridine) 関連製品

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 61389-26-2(Lignoceric Acid-d4)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量